molecular formula C18H22ClN B13769020 alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride CAS No. 51490-43-8

alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride

Cat. No.: B13769020
CAS No.: 51490-43-8
M. Wt: 287.8 g/mol
InChI Key: CBGFJSCBSZUFPB-UHFFFAOYSA-N
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Description

α-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride (CAS: 51490-43-8) is a benzocycloheptene-derived amine hydrochloride with the molecular formula C₁₈H₂₂ClN and a molecular weight of 287.83 g/mol . Structurally, it comprises a bicyclic 6,7,8,9-tetrahydro-5H-benzocycloheptene core fused to a benzylamine group, where the α-carbon of the benzylamine is directly attached to the bicyclic system. Its ChemSpider ID is 36594, and it is listed under alternative IUPAC names, including 5H-Benzocycloheptene-2-methanaminium, 6,7,8,9-tetrahydro-α-phenyl-, chloride (1:1).

Properties

CAS No.

51490-43-8

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

[phenyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)methyl]azanium;chloride

InChI

InChI=1S/C18H21N.ClH/c19-18(15-8-4-2-5-9-15)17-12-11-14-7-3-1-6-10-16(14)13-17;/h2,4-5,8-9,11-13,18H,1,3,6-7,10,19H2;1H

InChI Key

CBGFJSCBSZUFPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)C(C3=CC=CC=C3)[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the benzocycloheptene ring, followed by functionalization to introduce the benzylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)benzylamine hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound A : 6,7,8,9-Tetrahydro-α,α-dimethyl-5H-benzocycloheptene-2-ethanamine hydrochloride (CAS: 41635-31-8)

  • Molecular Formula : C₁₅H₂₄ClN
  • Key Differences :
    • Replaces the benzylamine group with an ethanamine chain substituted by two methyl groups (α,α-dimethyl).
    • Shorter alkyl chain (ethanamine vs. benzylamine) reduces aromaticity and increases steric bulk .
  • Pharmacological Implications : The α,α-dimethyl substitution likely enhances metabolic stability but may reduce receptor-binding affinity due to steric hindrance.

Compound B : (±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride (CAS: 2031259-12-6)

  • Molecular Formula : C₁₃H₂₁ClN₂
  • Key Differences: Features a dimethylamino group directly attached to the benzocycloheptene ring instead of a benzylamine side chain. Smaller molecular weight (248.77 g/mol) compared to the target compound .
  • Pharmacological Implications: The dimethylamino group may enhance solubility and CNS penetration but reduce selectivity for peripheral targets.

Compound C : 6,7,8,9-Tetrahydro-dibenzofuran-2-ylamine hydrochloride

  • Molecular Formula: C₁₂H₁₄ClNO
  • Key Differences :
    • Replaces the benzocycloheptene core with a dibenzofuran system (oxygen atom in the central ring).
    • Lacks the extended alkylamine side chain .

Comparative Data Table

Parameter Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₂₂ClN C₁₅H₂₄ClN C₁₃H₂₁ClN₂ C₁₂H₁₄ClNO
Molecular Weight (g/mol) 287.83 253.81 248.77 231.70
Core Structure Benzocycloheptene Benzocycloheptene Benzocycloheptene Dibenzofuran
Substituent Benzylamine α,α-Dimethylethanamine Ring-attached dimethylamino Primary amine (dibenzofuran)
Stereocenters None None 1 (racemic mixture) None
CAS Number 51490-43-8 41635-31-8 2031259-12-6 38084-44-5

Functional and Pharmacological Comparisons

Receptor Binding Profiles: The target compound’s benzylamine group likely confers higher affinity for serotonin or adrenergic receptors compared to Compound A’s dimethyl-substituted ethanamine, which may favor histamine receptors . Compound B’s dimethylamino group could enhance interaction with cholinergic or dopaminergic systems due to its electron-rich nitrogen .

Metabolic Stability :

  • Compound A’s α,α-dimethyl group reduces oxidative deamination, increasing half-life relative to the target compound .
  • Compound C’s dibenzofuran core may undergo faster hepatic clearance due to cytochrome P450-mediated oxidation .

Solubility and Bioavailability: The target compound’s aromatic benzylamine side chain lowers aqueous solubility compared to Compound B’s smaller, polar dimethylamino group .

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